Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate
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Overview
Description
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is a complex organic compound with the molecular formula C22H28N2O4 It is a derivative of yohimbine, an indole alkaloid found in the bark of the Pausinystalia yohimbe tree
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the yohimban skeleton: This step involves the cyclization of the indole derivative with appropriate reagents to form the yohimban core structure.
Functional group modifications: The hydroxyl and methoxy groups are introduced through selective hydroxylation and methylation reactions, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to the central nervous system.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Yohimbine
- Rauwolscine
- Corynanthine
Uniqueness
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its methoxy and hydroxyl groups, along with the ester functionality, provide unique sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
1055-75-0 |
---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-27-18-5-3-4-15-19(18)13-8-9-24-11-12-6-7-17(25)20(22(26)28-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+/m1/s1 |
InChI Key |
WMMZYEBFJWWUJX-YCSGKXEJSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)CN4CC3 |
SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Venenatine; NSC 339139; NSC-339139; NSC339139. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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